molecular formula C19H17ClFN7O B2781813 4-chloro-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)butanamide CAS No. 1005713-53-0

4-chloro-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)butanamide

Cat. No. B2781813
M. Wt: 413.84
InChI Key: YWUSMXCTBNGMME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-chloro-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)butanamide” is a chemical compound. However, the specific details about this compound are not readily available1.



Synthesis Analysis

The synthesis of similar compounds has been reported in the literature2. However, the specific synthesis process for “4-chloro-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)butanamide” is not available in the retrieved data.



Molecular Structure Analysis

The molecular structure of a similar compound is available1. However, the specific molecular structure of “4-chloro-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)butanamide” is not provided in the retrieved data.



Chemical Reactions Analysis

The chemical reactions involving similar compounds have been discussed in the literature2. However, the specific chemical reactions involving “4-chloro-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)butanamide” are not available in the retrieved data.



Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound are available14. However, the specific physical and chemical properties of “4-chloro-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)butanamide” are not provided in the retrieved data.


Scientific Research Applications

Synthesis and Antimicrobial Evaluation

Research conducted by Farag et al. (2009) explores the synthesis of pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole derivatives incorporating a pyrimidine ring, with a focus on antimicrobial activities. Although this study does not directly mention the specified compound, it illustrates the broader context of research on pyrimidine derivatives and their potential applications in developing new antimicrobial agents (Farag, Kheder, & Mabkhot, 2009).

Anticancer and Anti-5-lipoxygenase Agents

A study by Rahmouni et al. (2016) synthesized a novel series of pyrazolo[3,4-d]pyrimidin-4(5H)-ones, evaluating them as anticancer and anti-5-lipoxygenase agents. This research highlights the therapeutic potential of pyrazolo[3,4-d]pyrimidine derivatives in treating cancer and inflammatory diseases, suggesting a possible area of application for our compound of interest (Rahmouni et al., 2016).

Anti-inflammatory and Analgesic Agents

Farag et al. (2012) explored the synthesis and evaluation of novel 4(3H)-quinazolinone derivatives, including those with a structure similar to the specified compound, as anti-inflammatory and analgesic agents. This study provides insight into the compound's potential efficacy in modulating pain and inflammation without causing gastrointestinal side effects, common with many nonsteroidal anti-inflammatory drugs (Farag, Khalifa, Sadik, Abbas, Al‐Sehemi, & Ammar, 2012).

Safety And Hazards

The safety and hazards related to similar compounds are available5. However, the specific safety and hazards related to “4-chloro-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)butanamide” are not provided in the retrieved data.


Future Directions

The future directions for similar compounds have been discussed3. However, the specific future directions for “4-chloro-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)butanamide” are not available in the retrieved data.


Please note that the information provided is based on the available data and may not be exhaustive. For a more comprehensive analysis, further research and expert consultation may be required.


properties

IUPAC Name

4-chloro-N-[2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClFN7O/c1-12-9-16(25-17(29)3-2-8-20)28(26-12)19-15-10-24-27(18(15)22-11-23-19)14-6-4-13(21)5-7-14/h4-7,9-11H,2-3,8H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWUSMXCTBNGMME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)CCCCl)C2=NC=NC3=C2C=NN3C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClFN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)butanamide

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